2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity)
Description
2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a known impurity of Axitinib, a tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma . This impurity arises during the synthesis or degradation of Axitinib and is structurally characterized by:
- Acetyl group at the indazole N1 position.
- Iodo substituent at the C3 position of the indazole ring.
- Thioether linkage connecting the indazole and benzamide moieties.
- N-methylbenzamide group at the terminal end.
Its molecular formula is C₁₅H₁₂IN₃OS (MW: 409.24 g/mol), with CAS numbers 1639138-00-3 and 885126-34-1 reported in different sources .
Properties
IUPAC Name |
2-(1-acetyl-3-iodoindazol-6-yl)sulfanyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O2S/c1-10(22)21-14-9-11(7-8-12(14)16(18)20-21)24-15-6-4-3-5-13(15)17(23)19-2/h3-9H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHBTLTOGAYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 6-Iodo-1H-Indazole and 2-Mercapto-N-Methylbenzamide
The initial step in Axitinib synthesis involves coupling 6-iodo-1H-indazole (II) with 2-mercapto-N-methylbenzamide (III) to form 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (IV). Key parameters influencing impurity generation at this stage include:
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Catalyst system: Copper iodide (0.1–0.2 eq) in isopropyl alcohol/ethylene glycol at 80°C for 20–24 hours.
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Stoichiometric control: A 1:1.15 molar ratio of II:III minimizes unreacted starting material.
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Temperature sensitivity: Reactions below 70°C show incomplete conversion, increasing diiodinated byproducts.
Table 1: Representative Reaction Conditions for Step 1
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| Temperature | 80°C ± 2°C | <75°C: 15–20% unreacted II |
| CuI Loading | 0.1 eq | >0.15 eq: Cu residues in API |
| Reaction Time | 22 hours | <20h: 8–12% intermediate IV |
Iodination of Intermediate IV
The second stage introduces iodine at the indazole C3 position using iodine (2.5 eq) in N-methylpyrrolidone (NMP) with KOH (2.7 eq). This step is critical for impurity regulation:
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Halogenation specificity: Controlled iodine addition (25–30°C over 30 minutes) prevents over-iodination.
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Solvent effects: NMP enhances iodine solubility but may promote acetyl group migration if contaminated.
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Quenching protocol: Ascorbic acid (0.5 eq) in water/methanol removes excess iodine, minimizing iodinated byproducts.
Equation 1:
Acylation and Vinylpyridine Coupling
The final stages involve N1-acetylation followed by Heck coupling with 2-vinylpyridine. Impurity formation peaks during acetylation due to:
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Acetylating agent excess: >1.2 eq acetic anhydride leads to 3–5% over-acetylated species.
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Catalyst system: Palladium acetate/Xantphos (1:1 molar ratio) at 50°C for 2–3 hours.
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Base selection: Tertiary amines (e.g., diisopropylethylamine) above 3.5 eq increase acylation side reactions.
Table 2: Acylation Process Variables and Impurity Correlation
| Variable | Target | Impurity Increase Factor |
|---|---|---|
| Acetic Anhydride (eq) | 1.05 | 1.1 eq → 2.3% impurity |
| Reaction Temperature | 50°C | 60°C → 4.1% impurity |
| Pd(OAc)₂ Loading | 3 mol% | 5 mol% → Pd black formation |
Purification Strategies to Mitigate Impurity
Acid-Base Recrystallization
The patent describes a dual acid-base treatment to isolate high-purity Axitinib while removing acetylated impurities:
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Acidification: Methanesulfonic acid (1.1 eq) in methanol at 0–10°C precipitates the API-acid complex.
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Basification: NaOH (2.0 eq) in water/methanol liberates free base with <0.15% residual impurity.
Critical factor: Maintaining pH 8.5–9.0 during basification prevents decomposition of the acetyl group.
Solvent-Mediated Polymorph Control
Crystallization from methanol/water (3:1 v/v) at 45–50°C yields Form I Axitinib, which excludes the acetyl-iodo impurity through differential solubility.
Solubility data:
Industrial-Scale Considerations
Process Analytical Technology (PAT)
Real-time monitoring using Raman spectroscopy tracks the 1650 cm⁻¹ acetyl carbonyl peak, enabling immediate correction of acylation deviations.
Environmental Controls
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Oxygen levels: <50 ppm in reaction vessels prevents Pd-catalyzed oxidative coupling byproducts.
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Moisture control: <0.1% H₂O in NMP suppresses hydrolysis during iodination.
Chemical Reactions Analysis
Types of Reactions
2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the iodine atom, using reagents like sodium azide (NaN₃).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Crucial in the development of Axitinib, a drug used in cancer therapy.
Mechanism of Action
The mechanism of action of 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is primarily related to its role as an intermediate in the synthesis of Axitinib. Axitinib works by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, Axitinib can effectively reduce the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Structural Analogues of Axitinib Impurities
The table below summarizes key structural and physicochemical differences between the target impurity and related compounds:
Key Structural and Functional Differences
Substituent Variations: The acetyl group in the target impurity distinguishes it from non-acetylated analogues like Axitinib Impurity 14 and 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide . The iodo substituent at C3 is absent in Impurity H (replaced by a pyridinylvinyl group) and Dihydro-Axitinib (saturated bond) .
Linkage Modifications :
- Replacement of the thioether with a sulfoxide (e.g., Axitinib Sulfoxide) alters polarity and stability, impacting chromatographic retention times .
- Hydrogenation of the vinyl group in Dihydro-Axitinib reduces planarity and may affect binding to VEGFR2 .
Impact on Physicochemical Properties: The iodo atom increases molecular weight and may influence UV absorption, aiding HPLC detection . Acetylation enhances lipophilicity compared to non-acetylated impurities, affecting solubility and metabolic clearance .
Research Findings and Analytical Considerations
Analytical Challenges
- Chromatographic Separation : Impurities with similar polarities (e.g., Axitinib Impurity 14 vs. target impurity) require optimized HPLC methods. The iodo substituent aids differentiation via UV detection .
- Structural Confirmation : X-ray crystallography (using SHELX programs) and mass spectrometry are critical for unambiguous identification .
Biological Activity
The compound 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide , also known as an impurity of Axitinib, is of significant interest in pharmacological research due to its potential biological activities. Axitinib itself is a well-known tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. Understanding the biological activity of its impurities is crucial for ensuring drug safety and efficacy.
The chemical structure of 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide can be represented as follows:
This compound features a thioether linkage and an indazole moiety, which are important for its interaction with biological targets.
The biological activity of this compound is closely related to its structural components. The indazole ring has been associated with various biological activities, including anti-cancer properties. The presence of iodine in the structure may enhance its reactivity and binding affinity to specific targets.
In Vitro Studies
Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies on structurally related indazole derivatives have shown significant cytotoxic activity against human oral squamous cell lines, suggesting that the biological activity may extend to the impurity .
In Vivo Studies
While specific in vivo data on 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is limited, related compounds have been evaluated for their efficacy in animal models. Axitinib has demonstrated significant anti-tumor activity in clinical settings, and it is plausible that its impurities may contribute to or modulate this effect .
Pharmacokinetics
The pharmacokinetic profile of Axitinib provides insights into how impurities might behave in biological systems. Axitinib has a median plasma of 2.5 to 4.1 hours and a half-life ranging from 2.5 to 6.1 hours after oral administration . Understanding these parameters can help predict the behavior of its impurities.
Case Study 1: Impurity Characterization
A study focused on the forced degradation of Axitinib revealed several degradation products, including various impurities that may affect drug stability and efficacy . Characterizing these impurities through high-resolution mass spectrometry allowed researchers to better understand their potential biological activities.
Case Study 2: Synthesis and Evaluation
Research into the synthesis and biological evaluation of Axitinib derivatives highlighted the importance of structural modifications on biological activity. Compounds with similar structural features were found to exhibit varying degrees of inhibition against kinases involved in cancer progression .
Data Tables
| Parameter | Axitinib | Impurity (2-((1-Acetyl-3-Iodo-1H-Indazol-6-Yl)Thio)-N-Methylbenzamide) |
|---|---|---|
| Molecular Formula | C22H18N4OS | C15H12IN3OS |
| Retention Time (min) | 24.086 | TBD |
| % Purity | ~94% | TBD |
| Cytotoxicity (IC50 μM) | 0.5 | TBD |
| Half-Life (h) | 2.5 - 6.1 | TBD |
Note: TBD indicates that specific data for the impurity is not yet available.
Q & A
Q. What in vitro models best assess the impurity’s toxicological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
